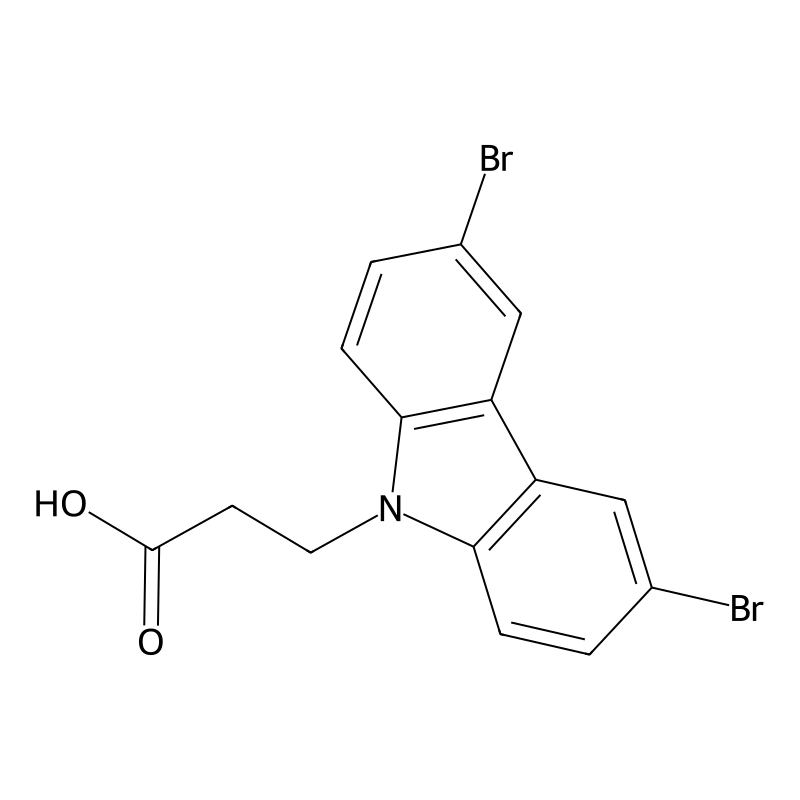3-(3,6-Dibromo-9H-carbazol-9-YL)propanoicacid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-(3,6-Dibromo-9H-carbazol-9-YL)propanoic acid is a compound characterized by the presence of a carbazole moiety substituted with bromine atoms at the 3 and 6 positions. The molecular formula of this compound is C15H11Br2NO2, and it has a molecular weight of approximately 397.06 g/mol. Its structure features a propanoic acid functional group attached to the nitrogen of the carbazole ring, contributing to its potential biological and chemical reactivity .
- Optoelectronic Materials: Carbazole is a well-known building block for organic electronics due to its aromatic structure and ability to form stable π-conjugated systems []. The dibromo substitution on the carbazole ring might influence its optical and electronic properties, making 3-(3,6-Dibromo-9H-carbazol-9-yl)propanoicacid a candidate material for organic light-emitting diodes (OLEDs) or organic solar cells (OSCs). Further research would be needed to determine its specific properties and potential applications in these fields.
- Biomedical Research: Carbazole derivatives have been explored for various biomedical applications, including antibacterial and anticancer activities []. The presence of bromine atoms in 3-(3,6-Dibromo-9H-carbazol-9-yl)propanoicacid could potentially influence its biological properties. However, more studies are needed to assess its biocompatibility and potential therapeutic effects.
- Esterification: The carboxylic acid group can react with alcohols to form esters.
- Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles, allowing for further functionalization.
- Electrophilic Aromatic Substitution: The aromatic nature of the carbazole allows for electrophilic substitutions, which can modify the ring structure.
These reactions are essential for synthesizing derivatives that may have enhanced properties or specific functionalities for applications in materials science and pharmaceuticals .
3-(3,6-Dibromo-9H-carbazol-9-YL)propanoic acid exhibits notable biological activities:
- Anticancer Properties: Compounds derived from carbazole structures have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer lines.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cancer progression and other diseases .
- Antimicrobial Activity: Some studies suggest that carbazole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics .
The synthesis of 3-(3,6-Dibromo-9H-carbazol-9-YL)propanoic acid typically involves several steps:
- Bromination: Starting from carbazole, bromination occurs at the 3 and 6 positions using bromine or a brominating agent.
- Formation of Propanoic Acid Derivative: The brominated carbazole undergoes a reaction with propanoic acid or its derivatives under acidic conditions.
- Purification: The final product is purified through recrystallization or chromatography techniques to obtain a high-purity compound .
This compound has several potential applications:
- Materials Science: Due to its unique electronic properties, it can be used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in anticancer therapies.
- Chemical Research: It serves as a building block for synthesizing more complex molecules in organic chemistry research .
Interaction studies on 3-(3,6-Dibromo-9H-carbazol-9-YL)propanoic acid focus on its binding affinity to various biological targets:
- Protein Binding: Studies may involve assessing how well the compound binds to specific proteins involved in disease pathways, which can inform its therapeutic potential.
- Molecular Docking: Computational approaches can predict how the compound interacts with target enzymes or receptors, providing insights into its mechanism of action .
Several compounds share structural similarities with 3-(3,6-Dibromo-9H-carbazol-9-YL)propanoic acid. Here are some comparisons highlighting its uniqueness:
The presence of bromine atoms in 3-(3,6-Dibromo-9H-carbazol-9-YL)propanoic acid may enhance its electronic properties and reactivity compared to compounds with other halogens. This uniqueness could lead to distinct applications in electronic materials and pharmaceuticals.








